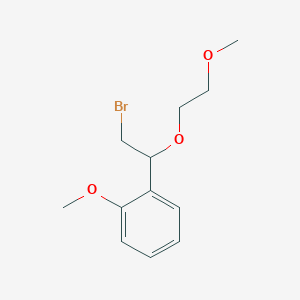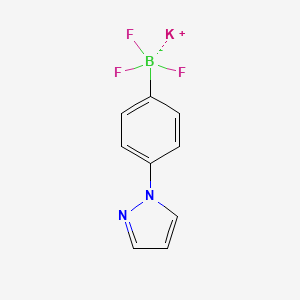![molecular formula C9H11NO2S2 B15302458 N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S2. This compound features a sulfonamide group attached to an ethene chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)aniline with ethene sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-(methylsulfanyl)aniline and ethene sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane, and ethene sulfonyl chloride is added dropwise with stirring. The base is then added to the reaction mixture to facilitate the formation of the sulfonamide bond.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, leading to the suppression of microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]methanesulfonamide
- N-[2-(methylsulfanyl)phenyl]ethanesulfonamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is unique due to the presence of the ethene chain, which imparts distinct chemical reactivity compared to its analogs. The ethene chain allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H11NO2S2 |
|---|---|
Peso molecular |
229.3 g/mol |
Nombre IUPAC |
N-(2-methylsulfanylphenyl)ethenesulfonamide |
InChI |
InChI=1S/C9H11NO2S2/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h3-7,10H,1H2,2H3 |
Clave InChI |
ONKCWJJGMXZOOD-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1NS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)



![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)



